molecular formula C7H5BrO2 B041729 2-Bromo-6-hydroxybenzaldehyde CAS No. 22532-61-2

2-Bromo-6-hydroxybenzaldehyde

Cat. No. B041729
CAS RN: 22532-61-2
M. Wt: 201.02 g/mol
InChI Key: LQTXMBDCLHZDAM-UHFFFAOYSA-N
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Description

2-Bromo-6-hydroxybenzaldehyde (2-BHB) is a synthetic organic compound that has been widely used in the fields of organic synthesis and medicinal chemistry. It is a colorless solid and is soluble in most organic solvents. 2-BHB is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, dyes, and flavors. It is also used in the synthesis of polymers and polymeric materials.

Scientific Research Applications

  • Anticancer Drug Synthesis : A study by Asheri, Habibi-Khorassani, and Shahraki (2016) discussed the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a crucial chromene derivative for anticancer drugs, including insights into its kinetics and mechanism (Asheri et al., 2016).

  • Structural Features : Silva et al. (2004) described a new polymorph of 2-bromo-5-hydroxybenzaldehyde, highlighting its unique structural features, such as the deviation of the Br atom from the benzene ring plane (Silva et al., 2004).

  • Hydrolysis in Ionic Liquid : The hydrolysis of 3-bromo-4-hydroxybenzaldehyde in ionic liquid was explored by Liu Chang-chun (2009), yielding a high purity product, demonstrating its potential in chemical reactions (Liu Chang-chun, 2009).

  • Synthesis Improvement : Zhang Song-pei (2009) improved the synthesis process of 3-bromo-4-hydroxybenzaldehyde, achieving up to 70.04% product yield. This process is noted for its simplicity and environmental friendliness (Zhang Song-pei, 2009).

  • Identification of Bromination Products : Blasco, Ramírez de Arellano, and Sanz-Cervera (2017) demonstrated a method for identifying the iodination and bromination products of 3-hydroxybenzaldehyde, which is crucial for preparing complex molecules with useful synthons (Blasco et al., 2017).

  • Palladium-Catalyzed Cross-Coupling : Ghosh and Ray (2017) discussed the advancement in the synthetic applications of 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes under palladium-catalyzed cross-coupling conditions. These applications are significant for potential biological, medicinal, and material applications (Ghosh & Ray, 2017).

Mechanism of Action

Target of Action

2-Bromo-6-hydroxybenzaldehyde is primarily used as an intermediate in the synthesis of various physiologically active compounds, including pharmaceuticals and pesticides . The specific targets of this compound can vary depending on the final product it is used to synthesize.

Mode of Action

It is known that the compound’s bromine, aldehyde, and phenolic hydroxyl groups can be modified or replaced with other functional groups . This allows it to participate in a wide range of chemical reactions, potentially leading to changes in its targets.

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

It is known to be used in the synthesis of physiologically active compounds , suggesting that it may have significant biological effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage conditions are under inert gas (nitrogen or argon) at 2-8°C , indicating that it may be sensitive to oxygen and temperature

Safety and Hazards

2-Bromo-6-hydroxybenzaldehyde is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

2-Bromo-6-hydroxybenzaldehyde is primarily used for research and development purposes. It is not intended for medicinal, household, or other uses . Its future directions are likely to continue in the realm of research, particularly in the synthesis of other compounds .

properties

IUPAC Name

2-bromo-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTXMBDCLHZDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474659
Record name 2-BROMO-6-HYDROXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22532-61-2
Record name 2-BROMO-6-HYDROXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-6-trimethylsilylbenzaldehyde (8.1 g) in carbon tetrachloride (160 ml) was added bromine (2.15 ml) dropwise at 0° C., and the mixture was stirred at room temperature overnight. To the mixture was added aqueous sodium hydrogencarbonate solution, and the layers were separated. The aqueous layer was extracted with dichloromethane and the organic layers were combined, washed with sodium thiosulfate solution, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by column chromatography on silica gel eluting with a mixture of hexane and toluene (4:1) to afford 6-bromo-2-hydroxybenzaldehyde (4.74 g).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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